molecular formula C12H22N2O2 B6318785 tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate CAS No. 1682624-72-1

tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate

Cat. No.: B6318785
CAS No.: 1682624-72-1
M. Wt: 226.32 g/mol
InChI Key: YQXBVCBCBXDETB-XEVUQIKYSA-N
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Description

tert-Butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol This compound is characterized by its unique spirocyclic structure, which consists of a spiro[33]heptane ring system with an amino group and a tert-butyl carbamate moiety

Preparation Methods

The synthesis of tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate typically involves the following steps:

    Formation of the spirocyclic intermediate: The spiro[3.3]heptane ring system is synthesized through a series of cyclization reactions. This involves the use of appropriate starting materials and reagents to form the spirocyclic core.

    Introduction of the amino group: The amino group is introduced into the spirocyclic intermediate through nucleophilic substitution or other suitable reactions.

    Protection of the amino group: The amino group is protected using a tert-butyl carbamate protecting group.

Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation reactions depend on the specific conditions and reagents used.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reactions typically target the carbonyl group in the carbamate moiety.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.

Scientific Research Applications

tert-Butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

tert-Butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[(7S)-2-aminospiro[3.3]heptan-7-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-8(13)7-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)/t8?,9-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXBVCBCBXDETB-XEVUQIKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC12CC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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